molecular formula C9H14O6 B12284794 2-Propynyl beta-D-glucopyranoside

2-Propynyl beta-D-glucopyranoside

Cat. No.: B12284794
M. Wt: 218.20 g/mol
InChI Key: DSKUDOWHGLWCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propynyl beta-D-glucopyranoside is a chemical compound with the molecular formula C17H22O10 and a molecular weight of 386.35 g/mol . It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a propynyl group. This compound is often used in carbohydrate chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Zemplén deacetylation, where 2-Propynyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is deacetylated using a catalytic amount of sodium methanolate in methanol . The crude product is then purified through chromatographic techniques.

Industrial Production Methods

Industrial production methods for 2-Propynyl beta-D-glucopyranoside are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propynyl beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group can yield carboxylic acids or aldehydes, while reduction can yield alkanes.

Scientific Research Applications

2-Propynyl beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propynyl beta-D-glucopyranoside involves its interaction with various molecular targets. The propynyl group can participate in cycloaddition reactions, forming triazole or isoxazole derivatives . These reactions can modulate biological pathways and enzyme activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Allyl-tetra-O-acetyl-beta-D-glucopyranoside
  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 4-Methoxyphenyl beta-D-glucopyranoside
  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

Uniqueness

2-Propynyl beta-D-glucopyranoside is unique due to the presence of the propynyl group, which allows for specific chemical reactions such as cycloaddition. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUDOWHGLWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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